What is the chemical structure of Multifidin I
What is the chemical structure of Multifidin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multifidin I is a naturally occurring resin glycoside, a class of complex secondary metabolites found in the plant kingdom. Specifically, it is classified as a jalapin, a subgroup of resin glycosides characterized by a macrocyclic lactone structure. This document provides a comprehensive overview of the chemical structure of Multifidin I, its origins, and available biological data. Due to the limited public availability of the full primary research article, this guide synthesizes information from the original abstract and related publications.
Chemical Structure and Properties
Multifidin I was first isolated from the seeds of Quamoclit x multifida, a hybrid plant of the Convolvulaceae family.[1] The structure of Multifidin I was elucidated based on chemical and spectral data, as detailed in the seminal 1997 paper by M. Ono and colleagues.[1]
While the precise stereochemical structure is not available in the public domain without the full text of the original publication, the molecular formula of Multifidin I is reported as C₅₉H₁₀₂O₂₅.[2] Resin glycosides, in general, are composed of a hydroxylated fatty acid that is glycosidically linked to an oligosaccharide core. This oligosaccharide is often acylated with various organic acids. In the case of jalapins like Multifidin I, the aglycone, a hydroxylated fatty acid, forms a macrocyclic lactone ring with one of the sugar residues.
The isolation and structural determination of resin glycosides is a complex process. A general workflow for such a process is outlined below.
Biological Activity
There is a scarcity of publicly available data on the specific biological activities of Multifidin I. However, research on other compounds isolated from Quamoclit x multifida provides some context. A 2019 study by Ono et al. investigated the cytotoxic activities of other multifidins (III-IX) isolated from the same plant.[3][4][5]
| Compound | IC₅₀ (µM) against HL-60 cells |
| Multifidin III | 3.46[3][4] |
| Multifidin IV | 14.7[3][4] |
| Operculin XIII (a known resin glycoside) | 10.9[3][4] |
This table summarizes the cytotoxic activity of other multifidins isolated from Quamoclit x multifida against human leukemia (HL-60) cells. Data for Multifidin I is not publicly available.
The study highlighted that macrolactone-type resin glycosides (jalapins) demonstrated clear cytotoxic activity.[3][4] This suggests that Multifidin I, being a jalapin, may also possess cytotoxic properties, although this has not been explicitly reported in the available literature. The mechanism of this cytotoxicity was not detailed.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Multifidin I are contained within the primary publication, which is not widely accessible. However, based on related literature for resin glycosides, the following general methodologies are likely to have been employed.
Isolation of Multifidin I
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Extraction: The seeds of Quamoclit x multifida would be ground and extracted with a solvent such as ether to obtain a crude resin glycoside fraction.[1]
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Fractionation: The crude extract would then be subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate different classes of compounds.
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Purification: Final purification of Multifidin I would likely be achieved using high-performance liquid chromatography (HPLC).
Structural Elucidation
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Alkaline Hydrolysis: To break the ester linkages, the isolated Multifidin I would be treated with a base (e.g., sodium hydroxide). This would yield the core glycosidic acid (multifidinic acid) and the acylating organic acids.[1]
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Acidic Hydrolysis: The glycosidic acid would then be subjected to strong acid hydrolysis to break the glycosidic bonds, yielding the constituent monosaccharides and the core hydroxy fatty acid.[1]
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Spectroscopic Analysis: The intact Multifidin I and its hydrolysis products would be analyzed using a suite of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would be used to determine the connectivity of atoms, the sequence of the oligosaccharide chain, the location of acylation, and the position of the lactone ring.
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Signaling Pathways
There is no information available in the public domain regarding the signaling pathways modulated by Multifidin I.
Conclusion
Multifidin I is a complex resin glycoside of the jalapin type, isolated from Quamoclit x multifida. While its precise chemical structure and biological activities are not fully detailed in publicly accessible literature, related compounds from the same plant have demonstrated cytotoxic effects. Further research is needed to fully characterize Multifidin I and to explore its potential as a therapeutic agent. Access to the full primary research publication is essential for a more in-depth understanding of this natural product.
References
- 1. Resin glycosides. XXV. Multifidins I and II, new jalapins, from the seed of Quamoclit x multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Seven new resin glycosides from the seeds of Quamoclit × multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
